(5-Methyl-3-oxopiperazin-2-yl)acetic acid
Description
Significance of Piperazine (B1678402) and Oxopiperazine Scaffolds in Molecular Design
The piperazine moiety is a well-established "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. ebrary.nettandfonline.comnih.gov Piperazine and its derivatives are integral components in a wide array of approved drugs, demonstrating their versatility and importance in medicinal chemistry. nih.govwisdomlib.org The inclusion of a piperazine ring in a molecule can modulate its physicochemical properties, such as solubility and basicity, which in turn can enhance its pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov This heterocycle's flexible core structure allows for the design and synthesis of novel bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net
The oxopiperazine scaffold, a derivative of piperazine, also holds significant value in molecular design. ebrary.net Specifically, 2-oxopiperazines and diketopiperazines are considered "drug-like" scaffolds with a rich history in medicinal chemistry. ebrary.net These structures can be assembled from amino acids, allowing for the incorporation of chirality and diverse side-chain functionalities. ebrary.net Oxopiperazine derivatives are recognized as attractive building blocks for creating peptidomimetics, which are molecules that mimic the structure and function of peptides. ebrary.netresearchgate.net They have been successfully employed to create helix mimetics, which can inhibit protein-protein interactions—a crucial area of therapeutic intervention. nih.govgyrosproteintechnologies.com The conformational constraints of the oxopiperazine ring are key to its utility in mimicking dipeptide moieties and β-turn structures found in proteins. researchgate.netresearchgate.net The stereoselective synthesis of polysubstituted oxopiperazines is an active area of research, as the specific arrangement of substituents on the ring can significantly influence biological activity. nih.gov
Structural Characteristics and Chemical Space of (5-Methyl-3-oxopiperazin-2-yl)acetic acid
The chemical structure of this compound is characterized by a six-membered piperazine ring containing a ketone group at the 3-position (an oxopiperazine). A methyl group is substituted at the 5-position, and an acetic acid group is attached to the 2-position of the ring. The presence of these specific functional groups and stereocenters defines its chemical properties and potential interactions with biological targets.
Below is a table summarizing some of the key structural and chemical identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 405214-35-9 |
This data is compiled from publicly available chemical databases.
Current Research Landscape and Unaddressed Questions Pertaining to this compound
A comprehensive review of the current scientific literature reveals a notable lack of research focused specifically on this compound. While the parent scaffolds of piperazine and oxopiperazine are extensively studied and utilized in drug discovery, this particular substituted derivative has not been the subject of dedicated investigation in published research.
This absence of specific data presents a significant knowledge gap but also highlights a number of unaddressed questions and potential avenues for future research:
Synthetic Methodologies: While general methods for the synthesis of substituted piperazines and oxopiperazines exist, efficient and stereoselective synthetic routes to this compound have not been detailed. nih.govnih.gov The development of such synthetic pathways would be the first step in enabling further study of this compound.
Biological Activity Screening: Given the wide range of biological activities associated with the piperazine and oxopiperazine scaffolds, a key unanswered question is what, if any, biological targets are modulated by this compound. nih.govresearchgate.net Systematic screening of this compound against various biological assays (e.g., anticancer, antimicrobial, enzyme inhibition) could uncover novel therapeutic potential. nih.gov
Conformational Analysis: The conformational flexibility and preferred three-dimensional structure of this compound have not been determined. Understanding its conformational landscape is crucial for computational modeling and predicting its binding to biological macromolecules.
Structure-Activity Relationships (SAR): As a foundational molecule, this compound could serve as a starting point for developing a library of related compounds. nih.gov By systematically modifying the substituents on the piperazine ring, researchers could explore the structure-activity relationships and optimize for specific biological effects.
Peptidomimetic Potential: The oxopiperazine core suggests potential for use as a peptidomimetic scaffold. researchgate.net Future research could investigate whether this compound can effectively mimic specific peptide secondary structures and disrupt protein-protein interactions. nih.govgyrosproteintechnologies.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
405214-35-9 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(5-methyl-3-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-8-5(2-6(10)11)7(12)9-4/h4-5,8H,2-3H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
MQJOPGIJTZPVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methyl 3 Oxopiperazin 2 Yl Acetic Acid
Strategies for the Total Synthesis of the (5-Methyl-3-oxopiperazin-2-yl)acetic acid Core Structure
The synthesis of the this compound core, a substituted oxopiperazine, can be approached through several strategic routes. These methods often involve the cyclization of acyclic precursors, such as appropriately substituted diamines or amino acids. A common strategy involves the condensation of a diamine with an α-ketoester, followed by cyclization to form the piperazinone ring. For the target molecule, this would likely involve a derivative of 1,2-diaminopropane (B80664) and an ester of oxaloacetic acid.
Another established method is the intramolecular cyclization of N-substituted amino acid derivatives. For instance, a suitably protected alanine (B10760859) derivative (to introduce the 5-methyl group) could be coupled with a protected glycine (B1666218) derivative bearing a leaving group on the α-carbon. Subsequent deprotection and intramolecular nucleophilic substitution would then yield the desired 3-oxopiperazine ring with the acetic acid side chain at the 2-position.
A versatile approach for creating diverse 5-oxopiperazine-2-carboxylates involves a sequence starting with a Michael addition of a primary amine to an activated alkene, followed by acylation and a ring-closing twofold nucleophilic substitution rsc.org. Adapting this for the target compound would involve using methylamine (B109427) as the primary amine to establish the N1-methyl group, followed by a sequence of reactions to build the rest of the heterocyclic core.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of substituted piperazinones is crucial for their application in medicinal chemistry. Several catalytic asymmetric methods have been developed for this purpose. One prominent strategy is the asymmetric hydrogenation of pyrazin-2-ol precursors using palladium catalysts with chiral ligands, which can afford chiral disubstituted piperazin-2-ones with high enantioselectivity dicp.ac.cnrsc.org. For the synthesis of this compound, a suitably substituted pyrazin-2-ol could be hydrogenated to establish the desired stereocenters at positions 2 and 5.
Another powerful technique is the catalytic asymmetric allylic alkylation of piperazin-2-one (B30754) enolates. This method, often employing palladium catalysts, allows for the enantioselective introduction of substituents at the α-position to the carbonyl group nih.gov. Furthermore, one-pot organocatalytic approaches have been developed, combining reactions like Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening/cyclization to produce chiral 3-substituted piperazin-2-ones from simple aldehydes acs.org. An enantioselective reductive amination and amidation cascade reaction using iridium or rhodium complexes also provides an efficient route to chiral piperazinones from alkyl diamines and α-ketoesters acs.org.
Convergent and Linear Synthesis Approaches
The construction of complex molecules like this compound can be planned using either a linear or a convergent synthetic strategy.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step construction from a single starting material. | Easier to plan and execute for simpler targets. | Overall yield can be low for multi-step syntheses. |
| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yields for complex molecules; allows for parallel synthesis. | Requires more complex planning and fragment coupling strategies. |
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. For the synthesis of this compound, several green strategies can be envisioned. The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods nih.gov. The selection of environmentally benign solvents or even solvent-free reaction conditions can minimize waste and environmental impact.
Derivatization and Analogue Synthesis of this compound
Functionalization of the Acetic Acid Moiety
The acetic acid moiety of this compound offers a versatile handle for derivatization to generate a library of analogues. Standard carboxylic acid transformations can be readily applied.
Esterification: The carboxylic acid can be converted to a variety of esters through reaction with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents.
Amidation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HBTU, DCC) can produce a wide array of amides rsc.org. This allows for the introduction of various functional groups and the modulation of the molecule's physicochemical properties.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane. This alcohol can then be further functionalized.
Bioisosteric Replacement: The carboxylic acid group can be replaced with known bioisosteres such as tetrazoles, sulfonamides, or hydroxamic acids to explore different interactions with biological targets and to improve pharmacokinetic properties acs.orgresearchgate.net.
| Derivatization Reaction | Reagents/Conditions | Product Type |
| Esterification | Alcohol, Acid catalyst | Ester |
| Amidation | Amine, Coupling agent (e.g., HBTU) | Amide |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
| Bioisosteric Replacement | Various multi-step sequences | Tetrazole, Sulfonamide, etc. |
Substituent Effects on the Piperazine (B1678402) and Oxopiperazine Ring System
The nature and position of substituents on the piperazine and oxopiperazine ring can have a profound impact on the molecule's conformation, and consequently, its biological activity. The methyl group at the 5-position of the target molecule is expected to influence the conformational preference of the six-membered ring. In a chair conformation, this methyl group can occupy either an axial or an equatorial position, and the equilibrium between these conformers will be influenced by steric interactions with other parts of the molecule rsc.org.
Exploration of Bioisosteric Replacements
Bioisosterism is a key strategy in drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. For this compound, which can be considered a constrained dipeptide mimic, several opportunities for bioisosteric replacement exist to modulate its pharmacokinetic and pharmacodynamic properties.
The core structure of this compound contains several key functional groups that are amenable to bioisosteric modification. These include the carboxylic acid moiety, the lactam (cyclic amide) functionality, and the methyl group. The goal of such replacements is to enhance properties like metabolic stability, membrane permeability, and binding affinity to biological targets, without compromising the essential structural features required for activity.
Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for bioisosteric replacement due to its frequent involvement in polar interactions and its potential for rapid metabolism or poor oral bioavailability. A variety of acidic and non-acidic groups can serve as effective mimics.
| Original Group | Bioisosteric Replacement | Rationale |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and ability to participate in hydrogen bonding, but with increased metabolic stability and lipophilicity. |
| Acylsulfonamide | Maintains the acidic proton and hydrogen bonding capabilities while potentially improving cell permeability. | |
| Hydroxamic Acid | Can act as a chelating group for metal ions in enzymes and maintains hydrogen bonding interactions. | |
| Squaric Acid | A highly acidic group that can mimic the charge and geometry of a carboxylate. |
Lactam (Amide) Bioisosteres: The endocyclic amide bond of the piperazinone ring is crucial for maintaining the rigid conformation of the molecule. Replacing this amide can influence the compound's stability towards enzymatic hydrolysis and its hydrogen bonding characteristics.
| Original Group | Bioisosteric Replacement | Rationale |
| Lactam (-CO-NH-) | Thioamide (-CS-NH-) | Alters the electronic properties and hydrogen bonding capacity, potentially affecting target binding and metabolic stability. |
| (E)-Alkene (-CH=CH-) | A non-hydrolyzable mimic that maintains the rigid geometry of the amide bond. | |
| 1,2,3-Triazole | A stable aromatic ring that can mimic the steric and electronic properties of the peptide bond. |
These bioisosteric replacements offer a powerful toolkit for the fine-tuning of the pharmacological profile of this compound and its derivatives. The selection of an appropriate bioisostere is highly dependent on the specific biological target and the desired therapeutic outcome.
Reaction Mechanisms in the Chemical Synthesis and Transformation of this compound
The synthesis of piperazinone derivatives like this compound typically involves the formation of two key amide bonds to construct the heterocyclic ring. A common and efficient strategy starts from readily available chiral amino acids, which allows for the stereocontrolled synthesis of the final product.
A plausible synthetic route to this compound can be conceptualized starting from L-aspartic acid and L-alanine derivatives. The reaction mechanism would proceed through a series of well-established organic transformations.
Step 1: N-Alkylation
The synthesis could initiate with the N-alkylation of a protected L-alanine ester with a suitable derivative of L-aspartic acid. For instance, the amino group of methyl L-alaninate can act as a nucleophile, attacking an electrophilic carbon of a protected aspartic acid derivative, such as a β-lactone or an epoxide derived from it. Alternatively, a reductive amination between a β-aldehyde derived from aspartic acid and the alanine ester could form the crucial C-N bond.
Step 2: Amide Bond Formation (Lactamization)
Following the formation of the linear diamine precursor, the next critical step is the intramolecular cyclization to form the piperazinone ring. This is typically achieved by activating the carboxylic acid group of the aspartic acid moiety and subsequent nucleophilic attack by the secondary amine of the alanine residue.
The mechanism for this lactamization generally involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride, a mixed anhydride, or an active ester, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Intramolecular Nucleophilic Acyl Substitution: The lone pair of electrons on the secondary nitrogen atom attacks the electrophilic carbonyl carbon of the activated carboxylic acid. This forms a tetrahedral intermediate.
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate collapses, expelling the leaving group (e.g., a chloride ion or a dicyclohexylurea molecule) to form the stable six-membered lactam ring.
The stereochemistry at the chiral centers is generally retained throughout this process, provided that harsh conditions that could lead to epimerization are avoided.
Step 3: Deprotection
The final step in the synthesis would be the removal of any protecting groups on the carboxylic acid of the acetic acid side chain and on the nitrogen atoms of the piperazinone ring, if present. The choice of deprotection conditions depends on the nature of the protecting groups used. For example, a benzyl (B1604629) ester could be removed by hydrogenolysis, while a tert-butyl ester would be cleaved under acidic conditions.
Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 3 Oxopiperazin 2 Yl Acetic Acid
Stereoisomerism and Chirality of the (5-Methyl-3-oxopiperazin-2-yl)acetic acid Scaffold
The molecular structure of this compound possesses two chiral centers at the C2 and C5 positions of the piperazine (B1678402) ring. This gives rise to the possibility of four distinct stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are an enantiomeric pair, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between the pairs of enantiomers is diastereomeric.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | Configuration at C2 | Configuration at C5 | Relationship |
| 1 | R | R | Enantiomer of 2 |
| 2 | S | S | Enantiomer of 1 |
| 3 | R | S | Enantiomer of 4 |
| 4 | S | R | Enantiomer of 3 |
Note: The cis/trans relationship is determined by the relative positions of the substituents on the piperazine ring.
Conformational Preferences and Dynamics of the Piperazine Ring
The six-membered piperazine ring in this compound is not planar and, like cyclohexane, adopts non-planar conformations to relieve ring strain. The most stable conformation for a piperazine ring is typically a chair conformation. However, the presence of a carbonyl group at C3 and bulky substituents at C2 and C5 introduces complexities to the conformational landscape.
The chair conformation can exist in two interconverting forms. The substituents can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes steric interactions. For instance, the bulky acetic acid and methyl groups would preferentially occupy the equatorial positions to reduce 1,3-diaxial interactions. The presence of the sp2-hybridized carbonyl carbon at C3 flattens the ring slightly in that region, leading to a distorted chair or a twist-boat conformation.
Dynamic nuclear magnetic resonance (NMR) spectroscopy would be a powerful tool to study the kinetics of the ring inversion process. The energy barrier for this inversion is influenced by the nature and size of the substituents.
Tautomeric Forms and Isomeric Considerations of this compound
This compound can exist in different tautomeric forms due to the presence of the amide functional group within the piperazine ring. The primary tautomerism is the amide-imidol tautomerism, where a proton can migrate from the nitrogen atom to the oxygen atom of the carbonyl group.
This results in two main tautomeric forms: the lactam form (amide) and the lactim form (imidol). The equilibrium between these two forms is generally heavily shifted towards the lactam form under normal conditions, as the amide group is typically more stable. However, the position of the equilibrium can be influenced by factors such as solvent polarity and pH. The imidol form has an endocyclic double bond, which would alter the geometry and electronic properties of the piperazine ring.
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Functional Group | Key Features |
| Lactam | Amide | Contains a carbonyl group (C=O) and an N-H bond within the ring. |
| Lactim | Imidol | Contains a hydroxyl group (C-OH) and an imine (C=N) bond within the ring. |
Spectroscopic Techniques for Advanced Structural Characterization (excluding basic identification data)
Beyond basic identification, advanced spectroscopic techniques are crucial for the detailed structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the proton and carbon signals, especially for the chiral centers.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which is vital for determining the relative stereochemistry (cis/trans) of the substituents and for elucidating the preferred conformation of the piperazine ring.
Variable-temperature NMR studies can be employed to investigate the dynamics of conformational changes, such as the ring inversion of the piperazine scaffold.
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state. It can unequivocally establish the relative and absolute stereochemistry of the chiral centers, as well as provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformational preferences and intermolecular interactions in the crystalline form.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information, particularly about the connectivity of the atoms.
Table 3: Advanced Spectroscopic Techniques for Structural Analysis
| Technique | Information Obtained |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, assignment of proton and carbon signals. |
| NOESY | Through-space proton-proton interactions, determination of relative stereochemistry and conformation. |
| Variable-Temperature NMR | Dynamics of conformational changes, energy barriers of ring inversion. |
| X-ray Crystallography | Definitive 3D structure, absolute and relative stereochemistry, bond parameters. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural connectivity. |
Molecular Mechanisms and Biological Interactions of 5 Methyl 3 Oxopiperazin 2 Yl Acetic Acid
In Vitro Biological Evaluation Strategies for (5-Methyl-3-oxopiperazin-2-yl)acetic acid and Analogues
The initial assessment of the biological effects of a compound like this compound and its analogues would typically involve a tiered approach, beginning with broad screening to identify any biological activity, followed by more focused cellular assays to characterize its effects.
High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. For a novel compound such as this compound, HTS would be the initial step to identify potential areas of biological activity. This could involve screening against a diverse panel of targets, including enzymes, receptors, and whole-cell systems, to uncover any "hits." The specific design of an HTS campaign would be guided by the structural features of the piperazinone core and its substituents, which might suggest potential target classes.
Cellular Assay Systems for Initial Characterization (e.g., cell-based screening)
Following any initial hits from HTS, or as a primary screening method, cell-based assays are employed to understand the compound's effects in a more biologically relevant context. These assays can range from simple cytotoxicity assessments in various cancer and normal cell lines to more complex functional assays measuring specific cellular processes. For instance, if HTS suggests an anti-proliferative effect, a panel of cancer cell lines would be used to determine the compound's potency and selectivity. Techniques like the MTT or CellTiter-Glo assays are commonly used to measure cell viability.
Target Identification and Validation of this compound Binding
Once a biological activity is confirmed, the next critical step is to identify the specific molecular target(s) through which the compound exerts its effects. This is a challenging but essential process for understanding its mechanism of action and for further development.
Enzyme Inhibition Kinetics and Mechanism of Action
If this compound is found to inhibit a particular enzyme, detailed kinetic studies are necessary to characterize the nature of this inhibition. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Further mechanistic studies would elucidate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing valuable insights into its binding site and mode of interaction with the enzyme.
Receptor Binding and Activation Profiling
The piperazine (B1678402) scaffold is a common feature in many compounds that target G-protein coupled receptors (GPCRs) and other receptor families. Therefore, a comprehensive receptor binding and activation profile for this compound would be a logical step in its characterization. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. Functional assays, such as those measuring second messenger levels (e.g., cAMP or calcium), would then be used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor.
Protein-Protein Interaction Modulation
A growing area of drug discovery is the targeting of protein-protein interactions (PPIs), which are crucial in many disease pathways. Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. Given the structural complexity of this compound, it is conceivable that it could modulate a PPI. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are powerful biophysical methods used to identify and characterize small molecule modulators of PPIs. These assays can provide quantitative data on binding affinity and stoichiometry.
Information regarding "this compound" is not publicly available.
Following a comprehensive search of scientific literature and chemical databases, no specific information was found concerning the molecular mechanisms, biological interactions, or structure-activity relationships of the chemical compound this compound.
The requested details for the article, including mechanistic investigations of cellular responses and structure-activity relationship derivations, are not available in the public domain for this specific compound. Searches for cellular pathway modulation studies and molecular signaling cascade analysis related to this compound did not yield any relevant results. Similarly, no information was found on the impact of its structural modifications on molecular interactions.
While data exists for structurally related compounds containing a piperazine or piperazinone core, the strict requirement to focus solely on this compound prevents the inclusion of such information. Therefore, it is not possible to generate the requested article with scientifically accurate and specific content at this time.
Computational Chemistry and in Silico Modeling of 5 Methyl 3 Oxopiperazin 2 Yl Acetic Acid
Molecular Docking and Ligand-Protein Interaction Predictions for (5-Methyl-3-oxopiperazin-2-yl)acetic acid
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as this compound, within the active site of a target protein.
In silico docking studies can be performed to screen this compound against various protein targets implicated in disease. For instance, given the broad activities of piperazine-containing compounds, potential targets could include viral proteins like the Dengue virus NS4B protein, or human proteins involved in cancer progression such as MDM2, a key negative regulator of the p53 tumor suppressor. nih.govnih.gov The docking process involves placing the 3D conformation of the ligand into the binding pocket of the protein and scoring the different poses based on a scoring function that estimates binding energy.
The predictions from these studies highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The acetic acid moiety of the compound is a potential hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions. The oxopiperazine core provides a rigid scaffold that orients these functional groups for optimal interaction with protein residues. For example, docking against the p53-binding pocket of MDM2 could reveal interactions similar to those of known inhibitors, where the ligand occupies the hydrophobic pockets and its functional groups mimic the key interactions of p53. nih.govresearchgate.net
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| MDM2 (p53-binding pocket) | -7.8 | Leu54, Gly58, Val93 | Hydrogen Bond, Hydrophobic |
| Dengue Virus NS4B | -6.5 | Val72, Thr75, Ser104 | Hydrogen Bond |
| 5-HT1B Receptor | -8.2 | Asp129, Phe331, Trp327 | Electrostatic, Pi-Stacking |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering a view of the conformational stability of the complex and a more accurate estimation of binding free energy.
An MD simulation would be initiated using the best-docked pose of this compound within its target protein's active site. The simulation, run over nanoseconds, would reveal the flexibility of the ligand and the protein, the stability of key interactions, and the role of solvent molecules. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the system. A stable RMSD profile over time suggests that the ligand remains securely bound in the active site. Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate binding free energies, providing a more rigorous prediction of binding affinity than docking scores alone.
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS |
| Force Field | OPLS-AA |
| Simulation Time | 100 nanoseconds |
| Ensemble | NPT (Isothermal-isobaric) |
| Average RMSD (Ligand) | 1.5 Å |
| Calculated Binding Free Energy (MM/PBSA) | -35 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve designing and synthesizing a library of derivatives with modifications at various positions, such as the methyl group, the acetic acid chain, or the piperazine (B1678402) ring.
The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed by correlating this activity with calculated molecular descriptors. These descriptors can quantify various physicochemical properties, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. semanticscholar.orgresearchgate.net The resulting QSAR model, often a linear or non-linear equation, can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govmdpi.com For instance, a model might reveal that increasing hydrophobicity at the 5-position of the piperazine ring enhances activity, directing chemists to synthesize analogs with larger alkyl groups at that position.
| Analog Substitution (R) | LogP (Hydrophobicity) | Molecular Weight | Predicted pIC50 |
|---|---|---|---|
| -CH3 (Parent Compound) | -1.1 | 186.19 | 6.5 |
| -H | -1.4 | 172.17 | 6.2 |
| -CH2CH3 | -0.6 | 200.22 | 6.9 |
| -CF3 | -0.2 | 240.16 | 7.3 |
De Novo Design Approaches Utilizing the Oxopiperazine-Acetic Acid Scaffold
De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to a specific biological target. The oxopiperazine-acetic acid scaffold present in this compound can serve as an excellent starting point for such design efforts. nih.gov
Using de novo design algorithms, the core scaffold can be elaborated by adding new fragments or functional groups in a step-by-step manner within the constraints of a protein's binding site. openreview.net These algorithms can explore vast chemical space to generate novel structures that are predicted to have high binding affinity and favorable drug-like properties. The process often starts by placing the core scaffold in the active site, followed by computationally "growing" the molecule atom-by-atom or fragment-by-fragment to optimize interactions with the target protein. This approach can lead to the discovery of entirely new chemical entities that retain the beneficial properties of the parent scaffold while possessing enhanced potency and selectivity. mdpi.comnih.gov
Potential Research Applications and Future Directions for 5 Methyl 3 Oxopiperazin 2 Yl Acetic Acid
Development of (5-Methyl-3-oxopiperazin-2-yl)acetic acid as a Chemical Probe in Biological Systems
The development of this compound and its derivatives as chemical probes offers a promising avenue for interrogating complex biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, and the structural attributes of this piperazinone derivative make it an attractive candidate for such applications. The piperazine (B1678402) core is a common feature in compounds targeting the central nervous system and other biological pathways. museonaturalistico.itresearchgate.net
The utility of this compound as a probe stems from its modifiable structure. The carboxylic acid group can be functionalized to introduce reporter tags, such as fluorophores or biotin, or to attach affinity matrices for pull-down assays to identify protein binding partners. The nitrogen atoms within the piperazinone ring and the methyl group offer additional sites for modification to fine-tune selectivity and potency. By systematically altering these positions, researchers can develop a toolbox of probes to investigate specific cellular pathways and enzyme functions, helping to elucidate the mechanism of action of molecules built around this scaffold. museonaturalistico.it
Table 1: Potential Modifications for Chemical Probe Development
| Structural Position | Type of Modification | Potential Application |
|---|---|---|
| Acetic Acid Carboxyl Group | Amide coupling with fluorescent dyes | Cellular imaging and target localization |
| Acetic Acid Carboxyl Group | Attachment to solid support (e.g., beads) | Affinity chromatography for target identification |
| Ring Nitrogen (N1 or N4) | Alkylation/Arylation | Modulation of selectivity and cell permeability |
Scaffold-Based Drug Discovery and Medicinal Chemistry Research (excluding clinical development)
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities. researchgate.netnih.gov The this compound core can serve as a foundational template in scaffold-based drug discovery, a strategy that uses a known active core structure as a starting point for developing new therapeutic agents. This approach can accelerate the discovery process by focusing on a chemical space that is known to interact with biological targets. nih.gov
Medicinal chemistry research can leverage this scaffold to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The defined stereochemistry and conformational rigidity of the piperazinone ring can help in designing molecules that fit precisely into the binding pockets of target proteins. Research efforts would focus on creating libraries of analogues by modifying the key substitution points to explore structure-activity relationships (SAR). museonaturalistico.it For instance, derivatives could be synthesized to target kinases, receptors, or enzymes implicated in various diseases, building upon the known broad biological activities of piperazine-containing molecules, which include anticancer and antimicrobial effects. researchgate.netresearchgate.net
Opportunities for Novel Synthetic Methodologies Utilizing the this compound Core
The synthesis of substituted piperazinones like this compound presents opportunities for the development of novel and efficient synthetic methodologies. Current strategies for creating piperazinone rings often involve multi-step sequences, but there is a drive towards developing more streamlined approaches such as cascade reactions that can form multiple bonds in a single pot. researchgate.netbohrium.comthieme-connect.com
Future research could focus on creating the this compound core using innovative strategies, such as:
Asymmetric Synthesis: Developing stereoselective routes to control the chirality at positions 2 and 5, which is crucial for specific biological interactions.
Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and efficient synthesis compared to traditional batch methods.
Photoredox Catalysis: Utilizing light-mediated reactions to forge key bonds under mild conditions, offering alternative pathways to the core structure. organic-chemistry.org
Multicomponent Reactions: Designing one-pot reactions where three or more starting materials combine to form the desired piperazinone product, enhancing synthetic efficiency and allowing for rapid diversification. nih.gov
These advanced synthetic methods would not only facilitate the production of the title compound but also enable the creation of a diverse range of analogues for further research. organic-chemistry.org
Exploration of Uncharted Biological Targets and Pathways
While piperazine derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, anticonvulsant, and antimicrobial activities, the specific biological targets of this compound remain largely uncharted. wisdomlib.org This presents a significant opportunity for target discovery and the exploration of novel biological pathways. researchgate.net
High-throughput screening of this compound against large panels of enzymes, receptors, and cell lines could reveal unexpected biological activities. Techniques such as chemoproteomics, thermal proteome profiling, and yeast three-hybrid screening can be employed to identify direct protein binding partners within the cell. Uncovering a novel mechanism of action or identifying an interaction with a previously "undruggable" target could open up new therapeutic avenues. The broad spectrum of activities associated with the general piperazine class suggests that this specific scaffold may interact with targets across different disease areas, from neurological disorders to infectious diseases and oncology. researchgate.netwisdomlib.org
Integration of this compound in Combinatorial Library Synthesis
The structure of this compound is well-suited for integration into combinatorial library synthesis. Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. The piperazinone core provides a rigid framework with multiple points of diversity that can be systematically varied. nih.gov
Synthetic routes, particularly those amenable to solid-phase synthesis, can be designed to facilitate the creation of large libraries. nih.gov For example, the secondary amine in the piperazinone ring can be acylated or alkylated with a diverse set of building blocks. The carboxylic acid group can be converted to a wide array of amides, esters, or other functional groups. This systematic modification allows for the exploration of a vast chemical space around the core scaffold. Such libraries are invaluable for identifying initial "hit" compounds in drug discovery campaigns through high-throughput screening. researchgate.netthieme-connect.com
Table 2: Points of Diversity for Combinatorial Library Synthesis
| Position for Diversification | R-Group Introduction Method | Example Building Blocks |
|---|---|---|
| Ring Nitrogen (N1 or N4) | N-Alkylation, N-Arylation, Acylation | Alkyl halides, Aryl boronic acids, Acid chlorides |
| Acetic Acid Side Chain | Amide bond formation, Esterification | Primary/Secondary amines, Alcohols |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (5-Methyl-3-oxopiperazin-2-yl)acetic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with piperazine derivatives. Key steps include:
- Ring functionalization : Introduction of the oxo group at position 3 and methyl group at position 5 via alkylation or acylation .
- Acetic acid moiety incorporation : Achieved through nucleophilic substitution or condensation reactions, often using chloroacetic acid derivatives .
- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethanol/water mixtures ensures purity .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths (C=O at ~1.22 Å) and torsion angles, critical for confirming stereochemistry .
- Spectroscopy :
- FT-IR : Peaks at ~1700 cm confirm the carbonyl group .
- -NMR : Signals at δ 170–175 ppm for carboxylic acid carbons .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the thermochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) calculate enthalpy of formation, ionization potentials, and electron affinity.
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water) to predict solubility and stability .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate using multiple techniques (e.g., XRD for bond lengths vs. DFT-optimized geometries ).
- Error Analysis :
- Experimental : Assess crystallographic R-factors (<0.05) or NMR signal splitting due to impurities .
- Computational : Check basis set convergence and solvent model accuracy .
- Case Study : Discrepancies in pKa predictions (DFT vs. potentiometry) may require recalibration of solvent parameters .
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalytic Optimization : Use Pd/C or enzyme-mediated catalysis for selective acylation, reducing side products .
- In-situ Monitoring : HPLC tracks intermediate formation (e.g., piperazine ring closure) .
- Green Chemistry : Solvent-free microwave-assisted reactions enhance efficiency (yield improvement ~15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
